molecular formula C19H21N3O3 B2513343 1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 891089-14-8

1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Cat. No.: B2513343
CAS No.: 891089-14-8
M. Wt: 339.395
InChI Key: QXMKTGAPPLBZAF-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic urea derivative designed for research applications. This compound is of significant interest in medicinal chemistry and chemical biology due to its molecular architecture, which incorporates a urea pharmacophore linked to a pyrrolidinone scaffold and substituted phenyl rings. The urea functional group is a privileged structure in drug discovery, often serving as a key hinge in molecules that mediate protein-ligand interactions . Furthermore, the pyrrolidinone core is a common feature in biologically active compounds and has been extensively investigated for its relevance in various biochemical pathways . The specific placement of the 4-methoxybenzyl and N-phenyl groups on this core structure is intended to modulate the compound's electronic properties, lipophilicity, and overall binding affinity for target exploration. Researchers are exploring this class of compounds for their potential as molecular tools to study enzyme inhibition and receptor modulation, given the established bioactivity of analogous phenyl(pyrrolidin-1-yl)methanone derivatives . This product is intended for non-clinical, in-vitro research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-25-17-9-7-14(8-10-17)12-20-19(24)21-15-11-18(23)22(13-15)16-5-3-2-4-6-16/h2-10,15H,11-13H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMKTGAPPLBZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the 5-oxo-1-phenylpyrrolidin-3-yl intermediate, which is then reacted with 4-methoxybenzyl isocyanate under controlled conditions to form the final urea compound. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like crystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in a hydroxylated pyrrolidinone .

Scientific Research Applications

The compound exhibits a range of biological activities, primarily in the field of oncology and antimicrobial research.

Anticancer Activity

Research indicates that derivatives of urea compounds, including 1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, show promising antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that similar urea derivatives can inhibit the growth of human cancer cell lines from the National Cancer Institute (NCI)-60 panel.

Key Findings:

  • Inhibition Rates: Compounds with structural similarities have shown significant inhibition rates against melanoma and renal cancer cell lines.
  • Mechanism: The mechanism of action may involve interference with specific molecular targets related to tumor growth and proliferation pathways.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Urea derivatives are known for their broad-spectrum antibacterial properties.

Key Findings:

  • Minimum Inhibitory Concentrations (MIC): Some derivatives have demonstrated MIC values indicating effectiveness against common pathogens such as Staphylococcus aureus and Streptococcus pyogenes.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. These include amide coupling and cyclization processes which are essential for constructing the pyrrolidine core and introducing various substituents.

Synthetic Route Example:

  • Formation of the pyrrolidine core via cyclization.
  • Substitution reactions to introduce methoxyphenyl and other moieties.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

Antitumor Efficacy

A study reported that urea derivatives exhibited selective cytotoxicity against various cancer cell lines, demonstrating significant differences in efficacy based on structural modifications.

Antimicrobial Properties

Another investigation focused on thiazole-containing urea derivatives, which showed promising antibacterial activity, supporting the notion that modifications can enhance therapeutic potential.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with closely related compounds, focusing on substituents, biological activity, and molecular properties:

Compound Name / ID Key Structural Differences Reported Biological Activity Molecular Weight (g/mol) References
1-[(4-Methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea Parent compound with 4-methoxybenzyl and phenyl-pyrrolidinone substituents. Limited direct data; inferred kinase or anticancer potential based on analogs. 415.5
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea (CAS 894022-12-9) 3-Methoxyphenyl at pyrrolidinone N1; 4-(phenylamino)phenyl at urea. Not explicitly stated, but urea-pyrrolidinone analogs target kinases or inflammatory pathways. 429.4
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea (CAS 894018-78-1) 3-Methoxyphenyl at pyrrolidinone N1; 4-(trifluoromethoxy)phenyl at urea. Enhanced lipophilicity from CF₃O group; potential CNS or antimicrobial applications. 409.4
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n) Pyridine-thioether substituent; CF₃ and Cl groups enhance electron-withdrawing effects. Anticancer activity (NCI screening); targets EGFR or VEGFR kinases. ~500 (estimated)
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-[6-(4-methoxyphenyl)-2-methylpyridin-3-yl]urea (Compound 82) Pyridine core with 4-methoxyphenyl and methyl groups; CF₃Cl-phenyl substituent. Antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ ~2.5 µM). 471.9

Key Observations:

Substituent-Driven Activity :

  • The presence of electron-withdrawing groups (e.g., CF₃, Cl) in analogs like compound 82 and 7n correlates with enhanced anticancer activity, likely due to improved target binding or metabolic stability .
  • Lipophilic groups (e.g., 4-methoxybenzyl) in the parent compound may enhance membrane permeability but could reduce solubility compared to polar analogs .

Pyrrolidinone vs. Pyridine Cores: Pyrrolidinone-containing compounds (e.g., CAS 894022-12-9) exhibit conformational constraints that may favor selective enzyme inhibition, whereas pyridine-based ureas (e.g., compound 82) show broader kinase inhibition profiles .

Further studies are required to validate this .

Research Implications and Limitations

  • Synthesis Challenges: The compound’s synthesis likely involves multi-step routes, such as condensation of a pyrrolidinone amine with a 4-methoxybenzyl isocyanate, similar to methods in and .
  • Contradictions : Some analogs prioritize anticancer activity (), while others () focus on metabolic targets, indicating divergent structure–activity relationships.

Biological Activity

1-[(4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O3C_{20}H_{21}N_{3}O_{3} with a molecular weight of 339.4 g/mol. The compound features a pyrrolidine ring, which is significant for its biological activity.

Research indicates that compounds similar to this compound may interact with sigma receptors, particularly sigma receptor type 1 (σR1), which are implicated in various neuroprotective and antidepressant effects. These receptors modulate cellular responses to stress and have been linked to the regulation of neurodegenerative processes .

Anticancer Activity

A study highlighted the potential of similar pyrrolidine derivatives in exhibiting anticancer properties. The mechanism involves inducing apoptosis in cancer cells through the modulation of sigma receptors and other pathways . The specific activity of this compound in cancer models remains to be fully elucidated but suggests promising avenues for further investigation.

Study 1: Neuroprotective Effects

In a study examining neuroprotective agents, derivatives like this compound were tested for their ability to protect neuronal cells from oxidative stress. Results demonstrated a significant reduction in cell death compared to control groups, indicating its potential as a neuroprotective agent .

Study 2: Antidepressant Properties

Another research effort focused on the antidepressant-like effects of sigma receptor ligands. Compounds with structural similarities to this compound showed increased serotonin levels in animal models, suggesting a mechanism that could translate into clinical efficacy for depression treatment .

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors. Key steps include the formation of the pyrrolidine ring and subsequent functionalization to introduce the methoxy group and urea moiety .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
NeuroprotectionModulation of σR1
AnticancerInduction of apoptosis
AntidepressantIncreased serotonin levels

Q & A

Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis involves three critical steps: (i) formation of the pyrrolidinone ring via cyclization of precursors (e.g., using acidic/basic conditions), (ii) introduction of the 4-methoxyphenylmethyl group via nucleophilic substitution or coupling reactions, and (iii) urea moiety formation using isocyanate-amine coupling. Key optimizations include:

  • Temperature control : Lower temperatures (~0–5°C) during urea coupling reduce side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for heterocyclic intermediates .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates urea bond formation .
    Validate purity at each step using HPLC (>95% purity threshold) and characterize intermediates via 1^1H/13^13C NMR .

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • NMR spectroscopy : 1^1H NMR identifies proton environments (e.g., methoxy protons at ~3.8 ppm, urea NH signals at 5.5–6.5 ppm). 13^13C NMR confirms carbonyl (C=O) groups in the pyrrolidinone (~175 ppm) and urea (~155 ppm) moieties .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (calculated for C20_{20}H21_{21}N3_3O3_3: 363.16 g/mol).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity; optimize mobile phases (e.g., acetonitrile/water gradients) to resolve synthetic impurities .

Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?

Methodological Answer:
Contradictions often arise from substituent effects. For example:

  • Fluorobenzyl vs. methoxyphenyl groups : Fluorine’s electron-withdrawing properties may reduce binding affinity to hydrophobic enzyme pockets compared to methoxy’s electron-donating effects .
  • Pyrrolidinone modifications : 5-oxo vs. 5-hydroxy derivatives alter hydrogen-bonding capacity with targets like kinases or proteases .
    Approach :
  • Perform dose-response assays (IC50_{50}/EC50_{50}) under standardized conditions (pH, temperature).
  • Use molecular docking to compare binding modes of analogs with target proteins (e.g., kinases in ).
  • Validate via site-directed mutagenesis to identify critical residues for interaction .

Advanced: What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic assays : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots. Vary substrate concentrations with fixed inhibitor doses .
  • Thermal shift assays : Monitor protein thermal stability via SYPRO Orange dye; shifts in melting temperature (ΔTm_m) indicate binding .
  • Pull-down assays : Immobilize the compound on resin to capture interacting proteins from cell lysates; identify via LC-MS/MS .
  • CRISPR-Cas9 knockout models : Validate target relevance by comparing inhibitor efficacy in wild-type vs. gene-edited cell lines .

Basic: How can researchers address challenges in isolating synthetic intermediates with high stereochemical purity?

Methodological Answer:

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane/ethanol mobile phases to resolve enantiomers .
  • Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/heptane) to induce selective crystallization of diastereomers .
  • Circular dichroism (CD) : Confirm stereochemistry of chiral centers in the pyrrolidinone ring .

Advanced: What computational methods aid in predicting metabolic stability and toxicity?

Methodological Answer:

  • ADMET prediction : Use tools like SwissADME or ADMETlab 2.0 to estimate bioavailability, CYP450 metabolism, and hERG channel inhibition .
  • Metabolite identification : Simulate Phase I/II metabolism (e.g., via GLORYx) to predict hydroxylation or glucuronidation sites .
  • Molecular dynamics (MD) : Simulate binding to off-target receptors (e.g., cardiac ion channels) over 100-ns trajectories to assess toxicity risks .

Basic: How should researchers design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Core modifications : Synthesize analogs with (i) varied substituents on the phenyl ring (e.g., Cl, F, CF3_3), (ii) alternative heterocycles (e.g., piperidinone instead of pyrrolidinone) .
  • Bioisosteric replacements : Replace the urea group with thiourea or cyanoguanidine to assess tolerance .
  • Assay panels : Test analogs against diverse targets (e.g., kinases, GPCRs, ion channels) to identify selectivity profiles .

Advanced: What experimental approaches mitigate degradation during long-term storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the urea moiety .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Add antioxidants (e.g., BHT) if oxidative degradation is observed .

Basic: How can enzymatic assays be optimized to screen this compound’s activity against cancer cell lines?

Methodological Answer:

  • Cell viability assays : Use MTT or CellTiter-Glo in 3D spheroid models (e.g., HCT-116 colon cancer) to mimic in vivo conditions .
  • Apoptosis markers : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., DEVD-AMC) .
  • Combination studies : Test synergy with standard chemotherapeutics (e.g., cisplatin) using Chou-Talalay analysis .

Advanced: What strategies resolve discrepancies between computational binding predictions and experimental activity data?

Methodological Answer:

  • Ensemble docking : Screen multiple protein conformations (e.g., from MD simulations) to account for target flexibility .
  • Alchemical free-energy calculations : Use FEP+ or MM/PBSA to refine binding affinity predictions .
  • Cryo-EM/X-ray crystallography : Resolve co-crystal structures of the compound with its target to validate docking poses .

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